4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide
CAS No.:
Cat. No.: VC16287588
Molecular Formula: C17H13BrN2OS
Molecular Weight: 373.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13BrN2OS |
|---|---|
| Molecular Weight | 373.3 g/mol |
| IUPAC Name | 4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C17H13BrN2OS/c18-14-8-6-13(7-9-14)17(21)19-10-16-20-15(11-22-16)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21) |
| Standard InChI Key | PUMHWCUQNQAHMK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)CNC(=O)C3=CC=C(C=C3)Br |
Introduction
4-Bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is a synthetic organic compound belonging to the class of benzamides. Structurally, it consists of a brominated benzamide moiety linked to a thiazole ring substituted with a phenyl group. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Molecular Formula and Weight
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Molecular Formula: C16H12BrN2OS
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Molecular Weight: 361.25 g/mol
Structural Features
The compound features:
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A bromine atom attached to the benzene ring, contributing to its electronic properties.
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A thiazole ring, which is a heterocyclic structure containing sulfur and nitrogen.
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A phenyl group attached to the thiazole, enhancing hydrophobic interactions in biological systems.
General Synthetic Route
The synthesis of this compound typically involves:
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Step 1: Formation of the thiazole ring by reacting thiourea with a brominated acetophenone derivative.
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Step 2: Coupling the thiazole intermediate with benzoyl chloride derivatives under reflux conditions to form the final benzamide structure.
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal species. The presence of halogen and thiazole functionalities enhances its ability to interact with microbial enzymes and membranes .
Mechanism of Action:
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The thiazole ring may interact with microbial DNA or proteins, disrupting cellular processes.
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The bromine atom increases lipophilicity, aiding in membrane penetration.
Anticancer Potential
The compound has demonstrated cytotoxic activity against cancer cell lines such as MCF7 (human breast adenocarcinoma). This activity is attributed to its ability to interfere with cellular signaling pathways and induce apoptosis .
Key Findings:
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Sulforhodamine B (SRB) assays show promising IC50 values for derivatives against cancer cells.
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Molecular docking studies reveal strong binding affinities to cancer-related proteins.
Medicinal Chemistry
This compound is a promising lead for developing new drugs targeting:
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Multidrug-resistant bacterial infections.
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Hormone receptor-positive cancers.
Molecular Docking Studies
Computational studies suggest strong binding interactions with key enzymes such as dihydrofolate reductase (DHFR) and other cancer-related proteins .
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